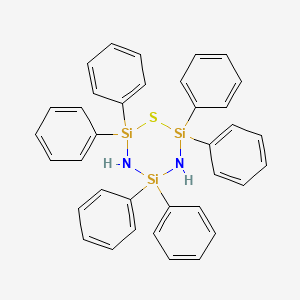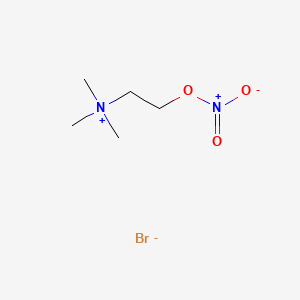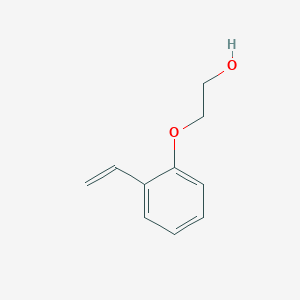
2-(2-Ethenylphenoxy)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-(2-ethenylphenoxy)- is an organic compound that belongs to the class of phenoxyethanols. It is characterized by the presence of an ethenyl group attached to the phenoxy moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(2-ethenylphenoxy)- typically involves the reaction of phenol with ethylene oxide in the presence of an alkaline catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of ethanol, 2-(2-ethenylphenoxy)- follows a similar synthetic route but on a larger scale. The process involves the use of advanced reactors and continuous monitoring to maintain optimal reaction conditions. The crude product is then purified through distillation and other separation techniques to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethanol, 2-(2-ethenylphenoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like halogens and sulfonyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include phenoxyacetaldehyde, phenoxyacetic acid, and various substituted phenoxy derivatives .
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-(2-ethenylphenoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: This compound is explored for its potential therapeutic properties and as a preservative in pharmaceutical formulations.
Industry: It is used as a solvent, preservative, and intermediate in the production of various industrial chemicals
Wirkmechanismus
Ethanol, 2-(2-ethenylphenoxy)- can be compared with other phenoxyethanol derivatives:
Phenoxyethanol: Similar in structure but lacks the ethenyl group, making it less reactive in certain chemical reactions.
2-Phenoxyethyl alcohol: Another derivative with different functional groups, leading to varied reactivity and applications
Uniqueness: The presence of the ethenyl group in ethanol, 2-(2-ethenylphenoxy)- enhances its reactivity and makes it suitable for specific applications that other phenoxyethanol derivatives may not be able to perform .
Vergleich Mit ähnlichen Verbindungen
- Phenoxyethanol
- 2-Phenoxyethyl alcohol
- Ethylene glycol monophenyl ether
This detailed overview provides a comprehensive understanding of ethanol, 2-(2-ethenylphenoxy)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
62895-87-8 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
2-(2-ethenylphenoxy)ethanol |
InChI |
InChI=1S/C10H12O2/c1-2-9-5-3-4-6-10(9)12-8-7-11/h2-6,11H,1,7-8H2 |
InChI-Schlüssel |
HAOCOEDZAZUQHN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


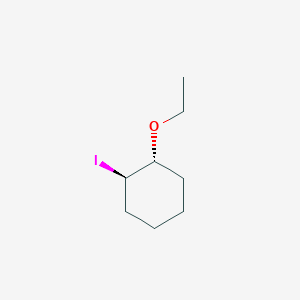
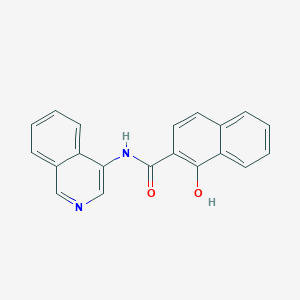

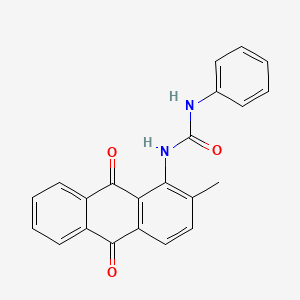
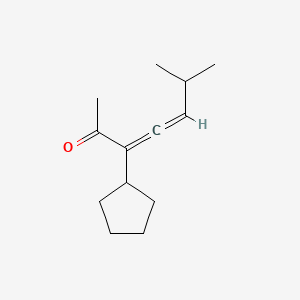
![5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]](/img/structure/B14505211.png)
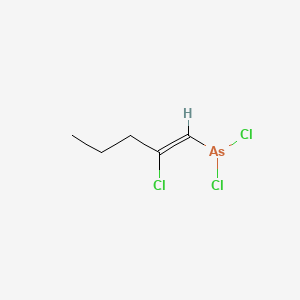
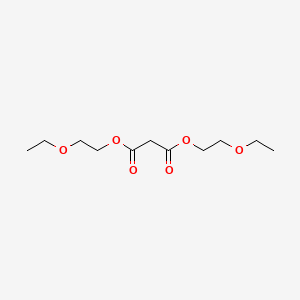
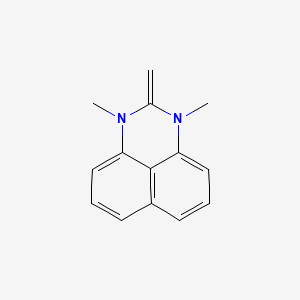
![2-[Di(propan-2-yl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14505236.png)
![N,N'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14505247.png)

